Methcathinone hydrochloride, (-)-

Stereochemistry Behavioral pharmacology Drug discrimination

This enantiopure S(-)-methcathinone hydrochloride CRM is essential for forensic and analytical labs requiring stereospecific identification. The S(-)-enantiomer exhibits 3–5× greater psychostimulant potency than R(+)-methcathinone and uniquely induces serotonergic neurotoxicity in rodent models. Substitution with racemic or R(+)-forms introduces critical experimental confounds. Certified as a DEA exempt preparation, this 1.0 mg/mL methanol solution enables direct GC/MS and LC/MS calibration without DEA licensure. Validate methods, confirm case sample chirality, and ensure legal defensibility with an authenticated enantiopure standard.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 66514-93-0
Cat. No. B3330107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethcathinone hydrochloride, (-)-
CAS66514-93-0
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)NC.Cl
InChIInChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m0./s1
InChIKeyLTJXNCHDKYZOSY-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Methcathinone Hydrochloride (CAS 66514-93-0): Reference Standard for Forensic and Analytical Procurement


(-)-Methcathinone hydrochloride (CAS 66514-93-0), also designated as S(-)-Methcathinone HCl, is the hydrochloride salt of the S-enantiomer of methcathinone, a synthetic cathinone and β-keto analog of methamphetamine [1]. This compound is a chiral psychostimulant that exists as a pair of optical isomers with distinct pharmacological profiles [2]. The S(-)-enantiomer is the predominant form encountered in illicit drug markets and exhibits several-fold greater potency than its R-(+)-counterpart in behavioral assays [3]. As a reference standard, (-)-Methcathinone hydrochloride is supplied as certified reference material solutions (typically 1.0 mg/mL in methanol as free base) for analytical applications in forensic toxicology, clinical drug testing, and method validation .

Why Chiral Purity Matters: Substituting (-)-Methcathinone Hydrochloride with Racemic or R-(+)-Enantiomer Compromises Analytical and Pharmacological Accuracy


Substitution of (-)-methcathinone hydrochloride (S(-)-enantiomer) with its R-(+)-enantiomer, racemic mixture, or structurally related cathinone analogs introduces critical experimental confounds due to stereospecific pharmacological activity and distinct analytical behavior. The two enantiomers exhibit marked differences in potency: S(-)-methcathinone is three- to five-fold more potent than R(+)-methcathinone in locomotor stimulation assays, approximately twice as potent in drug discrimination studies, and displays enantiomer-dependent neurotoxicity profiles [1]. In rats, only the S(-)-enantiomer produces toxic effects on serotonin neurons, while both enantiomers damage dopamine neurons [2]. Furthermore, achiral methcathinone analogs retain abuse potential but fail to recapitulate the precise stereochemical interactions at monoamine transporters that characterize the S(-)-enantiomer [3]. For forensic and analytical applications, non-chiral methods cannot differentiate between enantiomers, making the use of certified (-)-methcathinone hydrochloride essential for accurate identification, quantification, and legal defensibility of results [4].

Quantitative Differentiation of (-)-Methcathinone Hydrochloride (CAS 66514-93-0) Against Comparators


Stereospecific Potency Advantage: S(-)-Methcathinone Exhibits 3- to 5-Fold Greater Activity Than R-(+)-Methcathinone in Behavioral Assays

In a direct enantiomeric comparison, S(-)-methcathinone demonstrated significantly greater potency than R(+)-methcathinone across three pharmacologic assays. In mouse locomotor stimulation, S(-)-methcathinone was approximately three to five times more potent than the R-(+)-enantiomer [1]. In rats trained to discriminate cocaine (8.0 mg/kg) from saline, S(-)-methcathinone elicited cocaine-appropriate responding with approximately twice the potency of R(+)-methcathinone [1]. Similarly, in rats trained to discriminate (+)-amphetamine (1.0 mg/kg), S(-)-methcathinone was about twice as potent as S(+)-amphetamine and three- to five-fold more potent than R(+)-methcathinone [1].

Stereochemistry Behavioral pharmacology Drug discrimination

Enantiomer-Specific Serotonergic Neurotoxicity: Only S(-)-Methcathinone Damages 5-HT Neurons in Rats

Neurotoxicity studies in rats revealed enantiomer-dependent effects on brain serotonin (5-HT) neurons. While both enantiomers produced toxic effects on dopamine (DA) neurons, only the S(-)-enantiomer of methcathinone produced toxic effects on 5-HT neurons in rats [1]. In contrast, the R(+)-enantiomer did not produce long-term serotonergic deficits under identical experimental conditions [1]. In mice, neither enantiomer produced long-term effects on 5-HT neurons, though the R(+)-enantiomer was more potent at damaging DA neurons [1].

Neurotoxicology Serotonin Enantioselectivity

Abuse Liability Assessment: S(-)-Methcathinone is Approximately Twice as Potent as R(+)-Methcathinone in Intracranial Self-Stimulation (ICSS)

In intracranial self-stimulation (ICSS) studies designed to evaluate abuse-related drug effects in rats, S(-)-methcathinone was approximately twice as potent as its R-enantiomer in producing ICSS facilitation [1]. This finding aligns with locomotor stimulation data showing that S(-)-methcathinone is nearly five times more potent than R(+)-methcathinone in mice [1]. At the molecular level, both enantiomers were nearly equi-effective as substrates at dopamine (DAT) and norepinephrine (NET) transporters, but were ≥63-fold less potent at the serotonin transporter (SERT), with no significant enantiomeric difference in transporter activity detected [1].

Abuse liability ICSS Reinforcement

Certified Reference Material Specification: (-)-Methcathinone Hydrochloride is Supplied as a Validated Analytical Standard with Traceable Purity

(-)-Methcathinone hydrochloride (CAS 66514-93-0) is commercially available as a certified reference material (CRM) solution, specifically formulated as 1.0 mg/mL in methanol (calculated as free base) and supplied in 1 mL ampules . This S(-)-enantiomer standard is validated for use in gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) applications spanning urine drug testing, clinical toxicology, and forensic analysis . The material is produced under ISO-accredited quality systems with full certificates of analysis, ensuring batch-to-batch consistency and regulatory compliance [1]. In contrast, the R-(+)-enantiomer and racemic mixtures are not equivalently available as certified reference standards from major metrological suppliers, limiting their utility in regulated analytical workflows [2].

Analytical chemistry Forensic toxicology Reference materials

Chiral Separation Requirement: S(-)- and R(+)-Methcathinone Cannot Be Distinguished by Achiral Analytical Methods

Mass spectrometry alone cannot differentiate between the S(-)- and R(+)-enantiomers of methcathinone, necessitating chiral chromatographic separation prior to MS detection [1]. Gas chromatographic separation of methcathinone enantiomers requires derivatization with chiral agents such as S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) to form diastereomeric amides that can be resolved [2]. Reversed-phase liquid chromatography using phenyl-bonded stationary phases and acidic mobile phases (pH 3) can separate methcathinone from structurally related cathinones (cathinone, dimethcathinone, ethcathinone, diethylpropion) but does not resolve enantiomers without chiral selectors [2]. The synthetic route to S(-)-methcathinone from 1R,2S-ephedrine or 1S,2S-pseudoephedrine proceeds with conservation of configuration, making stereochemical provenance directly traceable to precursor identity [2].

Chiral chromatography Enantioseparation Forensic analysis

Stereochemical Structure-Activity Divergence: Methcathinone Exhibits Unexpected Qualitative Differences from Cathinone and Amphetamine Analogs

While methcathinone is structurally to cathinone what methamphetamine is to amphetamine, direct pharmacological comparisons reveal unexpected qualitative and quantitative differences that preclude simple extrapolation [1]. N-methylation of cathinone to form methcathinone confers 5-HT neurotoxic activity onto the molecule, a property that cathinone (the N-desmethyl derivative) lacks [2]. In rhesus monkeys trained to discriminate cocaine, methcathinone was 2-fold more potent than its 3,4-methylenedioxy analog (MDMC, methylone) in producing cocaine-like discriminative stimulus effects [3]. Furthermore, the addition of a 4-methyl moiety to methcathinone (yielding mephedrone, 4MMC) significantly attenuated efficacy in cocaine discrimination, whereas the same substitution on the transporter inhibitor α-PVP did not alter efficacy [3].

Structure-activity relationship QSAR Cathinone pharmacology

Primary Application Scenarios for (-)-Methcathinone Hydrochloride (CAS 66514-93-0) in Research and Industrial Settings


Forensic Toxicology: GC/MS and LC/MS Confirmatory Analysis

(-)-Methcathinone hydrochloride certified reference material serves as the primary analytical standard for confirmatory identification and quantification of methcathinone in biological matrices (urine, blood, oral fluid) and seized drug evidence. The 1.0 mg/mL CRM solution in methanol (calculated as free base) is directly compatible with GC/MS and LC/MS workflows, enabling accurate calibration curves and quality control sample preparation . Given that mass spectrometry cannot inherently distinguish enantiomers, the use of an authenticated enantiopure standard is essential for correct identification when chiral separation is not employed or for verifying the stereochemical composition of case samples [1].

Preclinical Psychopharmacology: Enantioselective Behavioral and Neurochemical Studies

The 3- to 5-fold greater behavioral potency of S(-)-methcathinone compared to its R-(+)-enantiomer in locomotor and drug discrimination assays makes this compound the appropriate choice for psychopharmacology research aimed at modeling stimulant abuse or characterizing monoaminergic mechanisms . Studies requiring investigation of serotonergic neurotoxicity must specifically employ the S(-)-enantiomer, as only this isomer produces 5-HT neuronal damage in rat models [1]. Conversely, experiments designed to isolate dopaminergic toxicity without serotonergic confounds in rats may utilize the R-(+)-enantiomer as a comparator, highlighting the critical importance of enantiopure sourcing for hypothesis-driven research [1].

Analytical Method Development and Validation (AMV) for Regulatory Submissions

(-)-Methcathinone hydrochloride is employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or forensic laboratory accreditation . The compound's well-characterized chromatographic behavior under reversed-phase HPLC conditions (phenyl-bonded stationary phase, pH 3 mobile phase) and established GC-MS parameters (following TPC derivatization for chiral analysis) provide a robust platform for method optimization [1]. Validated methods for methcathinone quantification in oral fluid specimens have been developed in accordance with FDA guidance for bioanalytical method validation, demonstrating the compound's utility as a benchmark analyte [2].

Stereochemical and Structure-Activity Relationship (SAR) Investigations

(-)-Methcathinone hydrochloride serves as a critical reference compound for SAR studies exploring the pharmacological consequences of stereochemistry in the synthetic cathinone class. The direct enantiomeric comparison data demonstrating S(-)-methcathinone's 2- to 5-fold greater potency relative to R(+)-methcathinone across multiple behavioral assays provides a benchmark for evaluating novel chiral cathinone analogs . Additionally, the unexpected qualitative divergence between methcathinone and its N-desmethyl analog cathinone (which lacks 5-HT neurotoxic activity) underscores the compound's value as a reference for investigating the molecular determinants of neurotoxicity conferred by N-methylation [1]. The well-documented stereochemical pathway from ephedrine/pseudoephedrine precursors to homochiral methcathinone via conservation of configuration also makes this compound a useful model for studying stereospecific metabolism and precursor-product relationships [2].

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